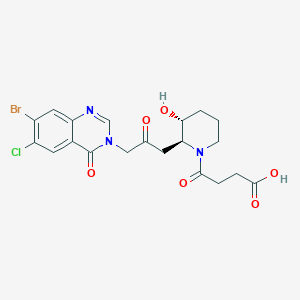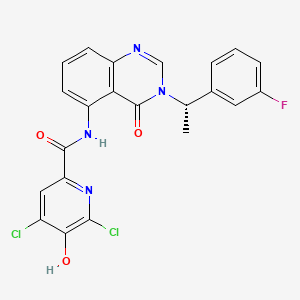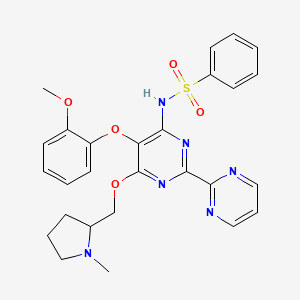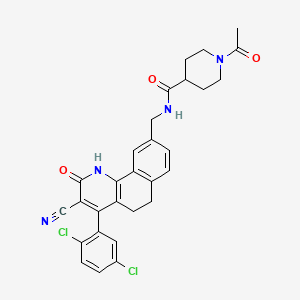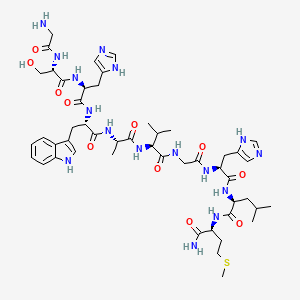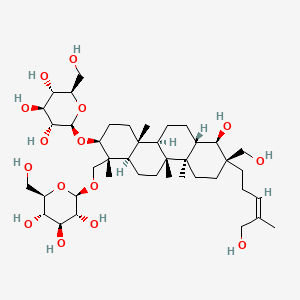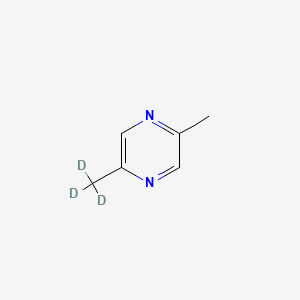![molecular formula C20H6Br2N2Na2O9 B12384505 disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate involves several steps. The starting material, fluorescein, undergoes bromination to introduce bromine atoms at the 4’ and 5’ positions. This is followed by nitration to add nitro groups at the 2’ and 7’ positions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and waste, making it efficient and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to remove the nitro groups, resulting in different derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can produce various substituted xanthene compounds .
Wissenschaftliche Forschungsanwendungen
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate has numerous applications in scientific research:
Chemistry: Used as a pH indicator and in fluorescence microscopy.
Biology: Employed as a stain for cell and tissue samples, particularly for collagen and cell granules.
Medicine: Utilized in histological staining to differentiate between various cell types and structures.
Industry: Applied in the textile industry as a dye and in the production of colored materials
Wirkmechanismus
The compound exerts its effects primarily through its ability to bind to specific molecular targets, such as proteins and nucleic acids. This binding alters the optical properties of the compound, making it useful as a fluorescent marker. The pathways involved include interactions with cellular components that result in fluorescence emission under specific wavelengths of light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eosin Y: Another xanthene dye with similar staining properties but different chemical structure.
Fluorescein: The parent compound of Eosin B, used extensively in fluorescence microscopy.
Rhodamine B: A related dye with distinct fluorescence characteristics
Uniqueness
Disodium;4’,5’-dibromo-2’,7’-dinitro-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’,6’-diolate is unique due to its specific bromination and nitration pattern, which imparts distinct optical properties and makes it particularly effective for certain staining applications .
Eigenschaften
Molekularformel |
C20H6Br2N2Na2O9 |
|---|---|
Molekulargewicht |
624.1 g/mol |
IUPAC-Name |
disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8Br2N2O9.2Na/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20;;/h1-6,25-26H;;/q;2*+1/p-2 |
InChI-Schlüssel |
QGAYMQGSQUXCQO-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])[O-])Br)Br)[O-])[N+](=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenyl]phenyl]quinolin-4-yl]oxymethyl ethyl carbonate](/img/structure/B12384438.png)
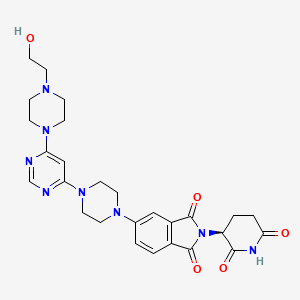
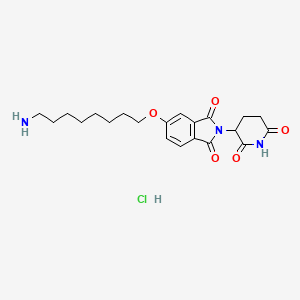
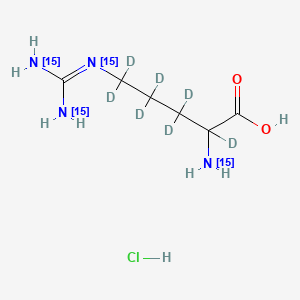
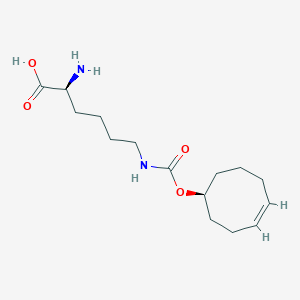
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
